molecular formula C16H10BrN3O2 B1662384 7BIO

7BIO

Cat. No.: B1662384
M. Wt: 356.17 g/mol
InChI Key: HYMACPDEJIEMST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7BIO is a derivative of indirubin that triggers a rapid cell death process that is distinct from apoptosis and devoid of cytochrome c release or caspase activation. Furthermore, in contrast to other indirubin derivatives, this compound has only marginal activity against the classic indirubin targets, cyclin-dependent kinases and GSK3.1,2 Instead, this compound inhibits FLT3 (IC50 = 0.34 µM) and the dual-specificity tyrosine phosphorylation-regulated kinases, DYRK1A and DYRK2 (IC50s = 1.9 and 1.3 µM, respectively). It also inhibits Aurora B and C kinases with IC50 values of 4.6 and 0.7 µM, respectively.

Scientific Research Applications

  • Synthesis and Biological Activity : Rastogi, Sethi, Varma, and Tripathi (2009) explored the synthesis of thiazolo[3′,2′:2,3]-as-triazino[5,6-b]indoles and their antimicrobial potential, indicating the relevance of such compounds in microbial inhibition (Rastogi et al., 2009).

  • Crystal Structure and Hydrogen Bonding : Mphahlele (2018) conducted a study on the crystal structure and hydrogen bonding of derivatives of bromoindoles, highlighting the importance of structural studies in understanding molecular interactions (Mphahlele, 2018).

  • Palladium-Catalysed Double Carbonylation : Takács et al. (2016) investigated the functionalization of indole at C-5 or C-7 via palladium-catalysed double carbonylation, providing insights into synthetic methods for indole derivatives (Takács et al., 2016).

  • Synthesis of Indole Derivatives : Wei (2011) synthesized 3-hydroxyl-bromo indole derivatives, which have significant applications in industry and medicine (Wei, 2011).

  • Brominated Tryptophan Alkaloids : Segraves and Crews (2005) investigated brominated tryptophan derivatives from Thorectidae sponges, revealing their potential in inhibiting bacterial growth (Segraves & Crews, 2005).

  • Amine-Induced Rearrangements : Sanchez and Parcell (1990) explored the amine-induced rearrangements of bromo-1-(1H-indol-3-yl) propanones, which can lead to new routes for synthesizing indole derivatives (Sanchez & Parcell, 1990).

  • Synthons for Polycarbo-Substituted Indoles : Mmonwa and Mphahlele (2016) discussed the use of bromo-iodoacetophenone and benzamide as synthons for novel indole derivatives, highlighting their role in heterocyclic compound synthesis (Mmonwa & Mphahlele, 2016).

  • Valuable Bromo-5,6-Dimethoxyindole Building Blocks : Huleatt et al. (2008) reported on the synthesis of bromo and dibrominated indole derivatives, useful in transition metal-mediated cross-coupling chemistry (Huleatt et al., 2008).

  • Fluorescent Indole Derivatives and Anion Interaction : Pereira et al. (2010) synthesized new fluorescent indole derivatives from β-brominated dehydroamino acids, which have potential as fluorescent probes (Pereira et al., 2010).

  • Synthesis of 3-Bromo-2-Hydroxy-1-Tosylazaindolines : Yamada et al. (2021) developed a method for synthesizing 3-bromo-2-hydroxy-1-tosylazaindolines, useful in creating biologically active azaindole derivatives (Yamada et al., 2021).

Biochemical Analysis

Biochemical Properties

7-Bromo-3-[3-(hydroxyamino)-1H-indol-2-yl]indol-2-one is known to interact with various enzymes, proteins, and other biomolecules. Indole derivatives, such as 7BIO, have been found to bind with high affinity to multiple receptors . These interactions play a crucial role in the compound’s involvement in various biochemical reactions.

Cellular Effects

The effects of 7-Bromo-3-[3-(hydroxyamino)-1H-indol-2-yl]indol-2-one on cells are diverse and significant. It has been reported that indole derivatives can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 7-Bromo-3-[3-(hydroxyamino)-1H-indol-2-yl]indol-2-one involves its interactions at the molecular level. It is known to exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of 7-Bromo-3-[3-(hydroxyamino)-1H-indol-2-yl]indol-2-one can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .

Dosage Effects in Animal Models

The effects of 7-Bromo-3-[3-(hydroxyamino)-1H-indol-2-yl]indol-2-one can vary with different dosages in animal models. Studies have shown promising results in preclinical studies as a potential anticancer agent.

Metabolic Pathways

7-Bromo-3-[3-(hydroxyamino)-1H-indol-2-yl]indol-2-one is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 7-Bromo-3-[3-(hydroxyamino)-1H-indol-2-yl]indol-2-one within cells and tissues are critical aspects of its biochemical profile. It is known to interact with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of 7-Bromo-3-[3-(hydroxyamino)-1H-indol-2-yl]indol-2-one can affect its activity or function. Targeting signals or post-translational modifications may direct it to specific compartments or organelles .

Properties

IUPAC Name

7-bromo-3-(3-nitroso-1H-indol-2-yl)-1H-indol-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrN3O2/c17-10-6-3-5-9-12(16(21)19-13(9)10)15-14(20-22)8-4-1-2-7-11(8)18-15/h1-7,18-19,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMACPDEJIEMST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=C(NC4=C3C=CC=C4Br)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.